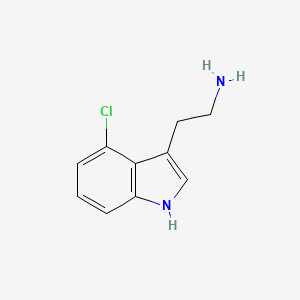

2-(4-chloro-1H-indol-3-yl)ethan-1-amine

描述

Contextualization of 2-(4-chloro-1H-indol-3-yl)ethan-1-amine within Indole (B1671886) and Ethan-1-amine Chemistry

This compound is a member of the substituted tryptamine (B22526) family. wikipedia.org Its molecular framework is built upon two key components: an indole ring and an ethan-1-amine side chain. The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental scaffold in a vast array of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.org The ethan-1-amine group, attached to the third position of the indole ring, provides a basic nitrogen center, a common feature in many neurotransmitters that facilitates interactions with biological receptors.

The defining characteristic of this particular molecule is the presence of a chlorine atom at the fourth position of the indole ring. The introduction of a halogen atom, such as chlorine, can significantly alter the electronic properties and lipophilicity of the parent molecule. nih.govmdpi.com This, in turn, can influence its binding affinity for receptors, its metabolic stability, and its ability to cross the blood-brain barrier. The position of the halogen substituent is crucial; for instance, halogenation at different points on the indole ring can lead to varied pharmacological profiles among related tryptamine derivatives. nih.gov

The properties of several related chloro-substituted indole compounds are summarized in the table below, offering a comparative perspective on how chlorination impacts molecular characteristics.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 4-Chloroindole (B13527) | C₈H₆ClN | 151.60 | A foundational chloro-substituted indole. nih.gov |

| 4-Chloroindole-3-acetic acid | C₁₀H₈ClNO₂ | 209.63 | A plant hormone and herbicide. echemi.comnih.govpublications.gc.ca |

| 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride | C₁₀H₁₁Cl₃N₂ | 265.57 | A dichlorinated tryptamine analog. americanelements.com |

| 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine | C₁₀H₁₀ClFN₂ | 212.65 | A dually halogenated tryptamine derivative. biosynth.com |

Research Significance of this compound as a Chemical Entity and Research Probe

Substituted tryptamines are of significant interest to researchers due to their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). This resemblance allows them to interact with various serotonin receptors, making them valuable probes for studying the function of the serotonergic system. The introduction of a halogen atom, as in this compound, can fine-tune the compound's selectivity and affinity for different 5-HT receptor subtypes. nih.gov

While specific research focusing exclusively on the 4-chloro isomer is limited, the study of halogenated tryptamines, in general, has provided crucial insights into the structure-activity relationships at serotonin receptors. For example, research on other chlorinated tryptamines, such as 6-chlorotryptamine, has demonstrated their role as serotonin receptor agonists. chemimpex.com These compounds are utilized to explore the biochemical pathways involving tryptamines and to understand their metabolic processes. chemimpex.com

The investigation of such analogs helps in mapping the binding pockets of serotonin receptors and understanding the molecular determinants of ligand recognition. Although detailed pharmacological data for this compound is not widely published, its structural features suggest it would be a valuable tool for similar neuropharmacological studies, potentially exhibiting a unique profile of receptor interactions compared to its isomers and other halogenated tryptamines.

Historical Overview of Research Pertaining to this compound and Related Analogs

The scientific exploration of tryptamine derivatives has a rich history, beginning with the isolation and synthesis of tryptamine itself. The development of synthetic methodologies to create analogs with substitutions on the indole ring and the amine side chain has been a continuous area of research.

One of the foundational methods for creating the indole core is the Fischer indole synthesis, a long-established reaction that remains a staple in organic chemistry. More specific to tryptamine synthesis, the Speeter-Anthony tryptamine synthesis is a widely cited method for preparing substituted tryptamines. acs.org This method has been adapted for the large-scale synthesis of various tryptamine derivatives. acs.org

The synthesis of halogenated tryptamines has been a subject of interest for decades. Early work in the 1960s explored the synthesis and pharmacological activity of various chloro-substituted α-alkyltryptamines, laying the groundwork for understanding how chlorination affects biological activity. Following the discovery of psilocybin and psilocin, a variety of 4-substituted tryptamines were synthesized and studied. nih.gov Although much of this work focused on hydroxyl and acetoxy substitutions, it established a precedent for the exploration of compounds with modifications at the 4-position of the indole ring. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-(4-chloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGZZDHALNZOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179230 | |

| Record name | 1H-Indole-3-ethanamine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-16-7 | |

| Record name | 4-Chlorotryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-ethanamine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 2 4 Chloro 1h Indol 3 Yl Ethan 1 Amine

Established Synthetic Pathways for 2-(4-chloro-1H-indol-3-yl)ethan-1-amine

The construction of the this compound molecule primarily relies on established methods for indole (B1671886) synthesis, which are adapted to incorporate the specific substituents of the target compound.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most significant and widely used methods for preparing indoles. wikipedia.orgbhu.ac.in It is a cornerstone for the synthesis of the tryptamine (B22526) scaffold, which is the core of the target molecule. psu.edu The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

The general mechanism proceeds through several key steps:

Hydrazone Formation: A substituted phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

Isomerization: The phenylhydrazone tautomerizes to its enamine form.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (a type of diaza-Cope rearrangement) to produce a di-imine intermediate. wikipedia.orgpsu.edu

Cyclization and Aromatization: The di-imine cyclizes to form an aminoacetal, which then eliminates ammonia (B1221849) under acidic conditions to yield the stable, aromatic indole ring. wikipedia.org

For the synthesis of a generic tryptamine, the carbonyl partner is typically a 4-aminobutanal (B194337) derivative, often used in a protected form (such as an acetal) to prevent undesirable side reactions under the harsh acidic conditions of the Fischer synthesis. psu.edu

To produce this compound, the 4-chloro substituent must be incorporated into the indole structure. This is typically achieved by starting with a appropriately substituted precursor.

The most direct method involves using a chlorinated phenylhydrazine in the Fischer indole synthesis. For the target compound, the key starting material is (3-chlorophenyl)hydrazine (B1595953) . This precursor already contains the chlorine atom in the correct position on the benzene (B151609) ring, which will become the 4-position of the final indole product. This hydrazine (B178648) is then reacted with a suitable aldehyde, such as a protected form of 4-aminobutanal, under acidic conditions to yield the 4-chloroindole (B13527) ring system directly. psu.edu

An alternative strategy involves the electrophilic chlorination of a pre-formed indole ring. However, this method can be less specific, potentially leading to a mixture of chlorinated isomers. Reagents like sulfuryl chloride (SO₂Cl₂) can be used for this purpose. The regioselectivity of the chlorination is highly dependent on the existing substituents on the indole ring and the reaction conditions. Therefore, building the molecule from a chlorinated precursor like (3-chlorophenyl)hydrazine is often the preferred and more controlled route.

Novel and Evolving Synthetic Strategies for this compound

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing environmental impact, and increasing yield and purity through novel strategies.

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, these principles can be applied to the Fischer indole synthesis and other steps. Key applications include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like ethanol (B145695), water, or performing reactions under solvent-free conditions. nih.gov

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For instance, using catalytic amounts of a strong acid or a solid acid catalyst that can be easily recovered and reused.

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. One-pot reactions, where multiple steps are performed in the same reactor without isolating intermediates, are a prime example of this principle. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible, often facilitated by highly efficient catalysts. researchgate.net For example, the use of L-proline as a catalyst has enabled some condensations to proceed in ethanol at room temperature. researchgate.net

The choice of catalyst can significantly influence the outcome of the synthesis. The Fischer indole synthesis is traditionally catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃). wikipedia.org Modern variations have expanded this toolkit.

Palladium-catalyzed reactions, such as the Buchwald modification of the Fischer indole synthesis, allow for the cross-coupling of aryl bromides and hydrazones, expanding the scope of available starting materials. wikipedia.org Furthermore, rhodium catalysts have been employed in tandem reactions that combine hydroformylation with the Fischer indole synthesis, creating a highly efficient process for generating substituted indoles from olefins. psu.edu

| Catalyst Type | Examples | Application in Indole Synthesis | Reference |

| Brønsted Acids | HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH) | Standard catalysts for the Fischer indole synthesis. | wikipedia.org |

| Lewis Acids | ZnCl₂, AlCl₃, BF₃ | Used to facilitate the cyclization step in the Fischer synthesis. | wikipedia.orgnih.gov |

| Palladium Catalysts | Palladium complexes (Buchwald modification) | Catalyze the cross-coupling of aryl halides with hydrazones. | wikipedia.org |

| Rhodium Catalysts | [Rh(cod)Cl]₂ | Used in tandem hydroformylation-Fischer indole reactions. | psu.edu |

| Organocatalysts | L-proline | Used in green chemistry approaches for condensation reactions. | researchgate.net |

Precursor Chemistry and Intermediate Reactions in this compound Synthesis

The successful synthesis of this compound is critically dependent on the selection and preparation of appropriate precursors and the management of key intermediate reactions.

The primary precursors for the most common synthetic route are:

(3-chlorophenyl)hydrazine: This is the key precursor that provides both the benzene portion of the indole nucleus and the essential 4-chloro substituent. It is typically synthesized from 3-chloroaniline (B41212) via diazotization followed by reduction.

4-Aminobutanal or its equivalent: This aldehyde provides the C2 and C3 atoms of the pyrrole (B145914) ring and the ethanamine side chain. Due to the instability of amino aldehydes, they are often used as protected derivatives, such as acetals (e.g., 4,4-diethoxybutan-1-amine) or as a masked carbonyl in the form of a β-ketoester in the Japp-Klingemann modification. psu.edu

The central intermediate reaction is the formation of the (3-chlorophenyl)hydrazone from the condensation of the two precursors. This hydrazone is the direct substrate for the subsequent acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization that defines the Fischer indole synthesis. wikipedia.org The stability and purity of this intermediate are crucial for achieving a good yield of the final indole product. Other transient intermediates in the Fischer pathway include the enamine, diimine, and aminoacetal. wikipedia.org

| Precursor/Intermediate | Chemical Name | Role in Synthesis | Reference |

| Precursor | (3-chlorophenyl)hydrazine | Source of the benzene ring and the 4-chloro substituent. | psu.edu |

| Precursor | 4-Aminobutanal dimethyl acetal | Source of the C2-C3 fragment and the ethanamine side chain. | psu.edu |

| Intermediate | (3-chlorophenyl)hydrazone of 4-aminobutanal | Key intermediate formed by condensation; undergoes cyclization. | wikipedia.org |

| Intermediate | Di-imine | Formed after the wikipedia.orgwikipedia.org-sigmatropic rearrangement. | wikipedia.org |

Optimization of Reaction Conditions and Yields for this compound Production

The production of this compound is centered on the efficient reduction of 2-(4-chloro-1H-indol-3-yl)acetonitrile. The optimization of this transformation involves a systematic investigation of various factors, including the choice of reducing agent, catalyst, solvent, temperature, and pressure. These parameters collectively influence the reaction's yield, selectivity, and the formation of byproducts.

Key methodologies for the reduction of the nitrile group to a primary amine include catalytic hydrogenation and reduction with metal hydrides. Each approach has its own set of optimal conditions that have been refined through detailed experimental studies.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of nitriles. The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the reaction.

Catalyst Selection: Raney® Nickel and Raney® Cobalt are frequently used catalysts for the reduction of nitriles to primary amines. rsc.org Studies have shown that Raney® Cobalt can be highly effective, often used in the presence of ammonia to suppress the formation of secondary and tertiary amines. rsc.org For instance, the reduction of 3,4-methylenedioxyphenylacetonitrile to the corresponding amine was achieved in 88% yield using Raney® Cobalt and ammonia at elevated temperature and pressure. rsc.org While Raney® Nickel is also effective, Raney® Cobalt has been noted for its high efficacy in many nitrile reductions. rsc.org The use of a nickel/chromium-doped catalyst has been reported to increase the selectivity for the desired primary amine. rsc.org

Solvent and Additives: The choice of solvent can significantly impact the reaction. Primary alcohols are often used as solvents in Raney® Nickel catalyzed reductions. organic-chemistry.org The addition of a base, such as ammonia, is a common strategy to minimize the formation of secondary amine byproducts through reductive alkylation. rsc.org

Temperature and Pressure: These parameters are critical for achieving complete conversion. For example, Raney® Nickel catalyzed reductions have been effectively carried out at temperatures around 160 °C. organic-chemistry.org Hydrogen pressure is also a key variable, with pressures up to 200 atm being utilized in some Raney® Cobalt reductions to ensure efficient conversion. rsc.org

The following table summarizes the effect of different catalysts on the reduction of a model nitrile compound, which provides insights applicable to the synthesis of this compound.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Raney® Cobalt | 3,4-Methylenedioxyphenylacetonitrile | Homopiperonylamine | 88 | rsc.org |

| Raney® Nickel | 3,4-Methylenedioxyphenylacetonitrile | Homopiperonylamine | 82 | rsc.org |

| Nickel/Chromium-doped Catalyst | Nitrile | Primary Amine | 91 (selectivity) | rsc.org |

Metal Hydride Reduction:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.

Reaction Conditions: The reduction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction often proceeds at room temperature or with gentle heating. A subsequent aqueous workup is necessary to hydrolyze the intermediate aluminum complexes and liberate the free amine.

While LiAlH₄ is highly effective, its reactivity necessitates careful handling and anhydrous conditions. The optimization of a LiAlH₄ reduction in a continuous flow system has been demonstrated for the synthesis of a key pharmaceutical intermediate, highlighting the potential for improved productivity and safety. rsc.org

The table below outlines typical conditions for the reduction of nitriles to primary amines, providing a framework for the optimization of this compound synthesis.

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Key Observations | Reference |

| Raney® Cobalt / H₂ | Ammonia | 125-150 | 200 | High yield of primary amine, ammonia suppresses secondary amine formation. | rsc.org |

| Raney® Nickel / H₂ | Primary Alcohols | 160 | - | Effective for reduction, often used in microwave-assisted synthesis. | organic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | Room Temperature - Reflux | Ambient | Potent reducing agent, requires anhydrous conditions and careful workup. | rsc.org |

Detailed research findings indicate that for the synthesis of tryptamines from indole-3-acetonitriles, both catalytic hydrogenation and LiAlH₄ reduction are viable routes. The choice between these methods often depends on the desired scale of the reaction, available equipment, and safety considerations. For large-scale production, catalytic hydrogenation might be preferred due to its typically milder conditions and the avoidance of stoichiometric metal hydride waste. However, for laboratory-scale synthesis, the convenience and high reactivity of LiAlH₄ often make it an attractive option. Further optimization for the specific substrate, 2-(4-chloro-1H-indol-3-yl)acetonitrile, would involve fine-tuning the parameters outlined above to maximize the yield and purity of the final amine product.

Chemical Reactivity, Derivatization, and Analog Synthesis of 2 4 Chloro 1h Indol 3 Yl Ethan 1 Amine

Fundamental Chemical Reactions of the Indole-3-ethylamine Moiety in 2-(4-chloro-1H-indol-3-yl)ethan-1-amine

The indole-3-ethylamine scaffold, also known as the tryptamine (B22526) backbone, is a common structural motif in a variety of biologically active compounds. wikipedia.orgwikipedia.org Its reactivity is characterized by the interplay between the aromatic indole (B1671886) ring and the aliphatic amino group. medlink.com

A key reaction of the tryptamine framework is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline. chemeurope.comwikipedia.orgnih.govclockss.org In the context of this compound, this reaction would lead to the formation of a chlorinated β-carboline derivative, a scaffold present in many alkaloids with diverse pharmacological activities. nih.govljmu.ac.uk The reaction is typically acid-catalyzed and proceeds through an initial iminium ion formation, followed by an intramolecular electrophilic attack on the electron-rich indole nucleus. chemeurope.comwikipedia.org While the reaction can occur at either the C2 or C4 position of the indole ring, the formation of a six-membered ring via attack at C2 is generally favored. clockss.org

The indole ring itself is susceptible to electrophilic substitution , with the C3 position being the most nucleophilic. However, since this position is already substituted in this compound, electrophilic attack is likely to occur at other positions, with the C2 position being a probable site. The presence of the chlorine atom at C4, being an electron-withdrawing group, can deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack.

The primary amine of the ethylamine (B1201723) side chain is a potent nucleophile and readily participates in reactions typical of primary amines, such as N-alkylation and N-acylation . These reactions are fundamental for the derivatization of the molecule.

Functionalization and Derivatization Strategies for this compound

The functionalization of this compound can be systematically approached by targeting the amine nitrogen, the indole ring, and the ethylamine chain. wikipedia.org

The primary amine group is a prime site for modification. N-alkylation can be achieved using various alkylating agents to introduce one or two alkyl groups, leading to secondary and tertiary amines, respectively. For instance, N,N-dialkylated tryptamines are a well-studied class of compounds. researchgate.net The synthesis of novel tryptamine analogs with cyclic substituents on the nitrogen, such as pyrrolidino and piperidino groups, has been reported, highlighting the versatility of N-alkylation. nih.gov

N-acylation is another common derivatization strategy, where an acyl group is introduced to the amine nitrogen. This can be accomplished by reacting the amine with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. researchgate.net N-acylation with fatty acids, for example, can produce N-acyl tryptamines, a class of compounds with interesting biological properties. nih.govresearchgate.netnih.govdoi.org

A variety of N-acylated tryptamine derivatives have been synthesized for various research purposes, as detailed in the table below.

| Acylating Agent | Resulting Derivative | Reference |

| Fatty Acid | N-Fatty Acyl Tryptamine | researchgate.net |

| Carboxylic Acid with Coupling Agent | N-Acyl Tryptamine | researchgate.net |

| Sulfonyl Chloride | N-Sulfonyl Tryptamine | nih.gov |

While the C3 position is substituted, other positions on the indole ring can be functionalized. Electrophilic substitution at the C2 position is a plausible route for introducing new substituents. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents.

The indole nitrogen (N1) can also be a site for substitution, typically through deprotonation with a strong base followed by reaction with an electrophile.

The ethylamine side chain offers opportunities for modification, although this is less common than N-alkylation or indole ring substitution. Modifications can include the introduction of substituents on the α or β carbons of the ethyl chain. For instance, α-methylation of tryptamines has been shown to influence their biological activity. nih.gov The synthesis of analogs with different side chain lengths or the incorporation of the side chain into a cyclic system are also possibilities for creating structural diversity. researchgate.netnih.gov

Synthesis of Structural Analogs of this compound for Research Purposes

The synthesis of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies and the exploration of new chemical space. grinnell.edu This can involve modifications at various positions of the molecule.

The following table summarizes some strategies for synthesizing tryptamine analogs:

| Modification Site | Synthetic Strategy | Resulting Analogs | Reference |

| Amine Nitrogen | Reductive amination with aldehydes/ketones | N-alkylated tryptamines | nih.gov |

| Amine Nitrogen | Acylation with various acylating agents | N-acylated tryptamines | researchgate.net |

| Indole Ring | Pictet-Spengler reaction with aldehydes | Tetrahydro-β-carbolines | acs.orgresearchgate.net |

| Side Chain | Use of substituted building blocks in synthesis | α- or β-substituted tryptamines | nih.govnih.gov |

| Indole Scaffold | Isosteric replacement of the indole ring | Benzofuran (B130515) or azaindole analogs | acs.org |

One common isostere for the indole ring is the benzofuran system. acs.org The synthesis of benzofuran analogs of tryptamines has been reported, providing valuable tools for studying the role of the indole nitrogen in biological activity. acs.org Another approach is the replacement of a carbon atom in the indole ring with a nitrogen atom, leading to azaindole derivatives.

The following table lists some common isosteric replacements for the indole scaffold:

| Original Scaffold | Isosteric Replacement | Resulting Analog Class | Reference |

| Indole | Benzofuran | Benzofuran-ethylamine | acs.org |

| Indole | Azaindole | Azatryptamine | |

| Indole | Thianaphthene (Benzothiophene) | Thiatryptamine |

Chiral Analogs of this compound

The synthesis of chiral analogs of this compound, where a stereocenter is introduced typically at the α- or β-position of the ethylamine side chain, is a significant area of research for developing compounds with specific stereoselective interactions with biological targets. These chiral tryptamines are accessible through several synthetic strategies, including asymmetric synthesis and chiral resolution of racemic mixtures.

One prominent method for creating β-substituted chiral tryptamines is the regioselective ring-opening of activated aziridines with the indole nucleus. nih.govnih.gov For instance, N-protected chiral aziridines can react with 4-chloroindole (B13527) in the presence of a Lewis acid catalyst. The reaction proceeds with the indole acting as a nucleophile, attacking one of the aziridine (B145994) carbons. The regioselectivity of this attack determines whether an α- or β-substituted tryptamine is formed. For carbamate-protected aziridines, the reaction often favors the formation of β-substituted tryptamines. nih.gov The use of enantioenriched N-acylaziridines allows for a stereocontrolled ring-opening reaction, yielding tryptamine derivatives with specific substitution patterns as single enantiomers. nih.gov

Another established strategy involves the synthesis of racemic α-substituted tryptamines, such as 4-chloro-α-methyltryptamine, followed by chiral resolution. A common approach is the reductive amination of the corresponding indole-3-propanone with a chiral amine, such as an enantiomer of α-methylbenzylamine. This reaction produces a pair of diastereomeric amines which can then be separated using chromatographic techniques like preparative centrifugal chromatography. Subsequent removal of the chiral auxiliary, for example by catalytic N-debenzylation, yields the pure enantiomers of the α-substituted tryptamine. nih.gov

The separation of enantiomers is frequently accomplished using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with derivatives like tris(3,5-dimethylphenylcarbamate) or tris(3-chloro-4-methylphenylcarbamate), are widely used for the resolution of racemic pharmaceuticals, including amine compounds. researchgate.netnih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile) system, is crucial for achieving baseline separation. nih.gov

| Chiral Stationary Phase (CSP) Type | Common Derivatives | Separation Principle | Typical Analytes |

|---|---|---|---|

| Polysaccharide-Based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3-chloro-4-methylphenylcarbamate) | Inclusion complexing, hydrogen bonding, π-π interactions, and dipole-dipole interactions within the chiral grooves of the polymer. sigmaaldrich.com | A wide range of racemic compounds, including many pharmaceutical amines and their derivatives. researchgate.net |

| Polysaccharide-Based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Similar to cellulose-based CSPs, based on the formation of transient diastereomeric complexes. The helical structure provides chiral recognition sites. | Broad applicability for chiral pharmaceuticals, often complementary to cellulose-based phases. nih.gov |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Based on inclusion complexing, where the analyte fits into the chiral cavities of the macrocycle. Multiple hydrogen bonding, ionic, and π-π interactions contribute to separation. sigmaaldrich.com | Effective for polar and ionizable compounds, particularly primary amines. sigmaaldrich.com |

| Crown Ether-Based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Forms diastereomeric complexes primarily with protonated primary amines through hydrogen bonding between the amine protons and the ether oxygens. | Especially useful for the enantioseparation of compounds containing a primary amine group. nih.gov |

Reaction Mechanisms Associated with this compound Transformations

The chemical transformations involving this compound and its precursors are governed by several fundamental reaction mechanisms. These include methods to construct the core indole structure and reactions to derivatize the ethylamine side chain.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, including halogenated derivatives like 4-chloroindole. nih.govnih.gov The reaction involves heating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. researchgate.netchemeurope.com For the synthesis of the 4-chloro-tryptamine precursor, 4-chlorophenylhydrazine (B93024) is condensed with a suitable carbonyl compound, such as 4-aminobutanal (B194337) dimethyl acetal.

The mechanism proceeds through several key steps: nih.gov

Hydrazone Formation: The 4-chlorophenylhydrazine reacts with the aldehyde to form a 4-chlorophenylhydrazone.

Tautomerization: The hydrazone isomerizes to its enamine tautomer ('ene-hydrazine').

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an electrocyclic researchgate.netresearchgate.net-sigmatropic rearrangement (the key bond-forming step), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.

Cyclization and Aromatization: The intermediate cyclizes to form an aminoindoline (an aminal), which then eliminates a molecule of ammonia (B1221849) under acidic conditions. The final step is the restoration of aromaticity to yield the stable 4-chloroindole ring system.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful transformation for synthesizing β-carboline structures from tryptamines, including this compound. wikipedia.org This reaction involves the condensation of the tryptamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. chemeurope.commdpi.com When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created at the C-1 position of the resulting tetrahydro-β-carboline. chemeurope.com

The generally accepted mechanism involves: wikipedia.org

Schiff Base/Iminium Ion Formation: The primary amine of the 4-chloro-tryptamine condenses with the carbonyl compound to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.

Electrophilic Aromatic Substitution: The electron-rich indole nucleus acts as the nucleophile. The C-2 position of the indole attacks the electrophilic carbon of the iminium ion. This step is an intramolecular electrophilic aromatic substitution.

Spiro Intermediate vs. Direct Cyclization: Two pathways have been proposed for the cyclization step. One involves direct attack at the C-2 position of the indole. clockss.org The other, supported by trapping experiments, suggests an initial attack at the more nucleophilic C-3 position to form a spiroindolenine intermediate, which then undergoes a Wagner-Meerwein type rearrangement to the C-2 position. clockss.org

Deprotonation: Finally, deprotonation restores the aromaticity of the indole system, yielding the tetrahydro-β-carboline product.

N-Acylation

N-acylation is a fundamental transformation of the primary amino group in this compound to form amides. This reaction is commonly used for installing protecting groups or for synthesizing bioactive amide derivatives. The reaction typically involves treating the amine with an acylating agent such as an acyl chloride, acid anhydride, or an activated carboxylic acid. researchgate.net

The mechanism for acylation with an acyl chloride is a nucleophilic acyl substitution:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, which can be another molecule of the amine or an added non-nucleophilic base (like triethylamine (B128534) or pyridine), removes a proton from the nitrogen atom to give the final, neutral amide product and an ammonium (B1175870) salt.

Structure Activity Relationship Sar Studies Centered on 2 4 Chloro 1h Indol 3 Yl Ethan 1 Amine

Methodologies in Elucidating SAR for 2-(4-chloro-1H-indol-3-yl)ethan-1-amine Derivatives

A variety of methodologies are employed to unravel the complex SAR of tryptamine (B22526) derivatives. Computational approaches are fundamental in predicting how structural changes might affect biological activity. Techniques such as Holographic Quantitative Structure-Activity Relationship (HQSAR) modeling utilize structural fragments to build predictive correlation equations researchgate.net. Molecular docking studies are also widely used to simulate the binding of ligands like indole (B1671886) ethylamine (B1201723) derivatives into the active sites of receptors, such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα), providing insights into binding affinity and orientation nih.gov. Furthermore, molecular dynamics simulations can model the behavior of tryptamines within biological environments like lipid bilayers sdu.dk.

On the experimental front, radioligand binding assays are a staple for determining the affinity of derivatives for specific receptors, such as the 5-hydroxytryptamine type 2A (5-HT2A) receptor. nih.govbiomolther.orgnih.gov These assays measure the concentration of a compound required to displace a known radioactive ligand from its receptor. The synthesis of a diverse library of analogs is crucial for these studies. Modern synthetic methods, including enzymatic halogenation using flavin-dependent halogenases, allow for the selective installation of halogen atoms at specific positions on the indole ring, creating a panel of compounds for comparative analysis. frontiersin.org Finally, advanced structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), provide high-resolution structures of ligands bound to their target receptors, offering a detailed view of the molecular interactions that underpin their activity. nih.gov

Impact of Indole Ring Modifications on Potential Molecular Interactions

The indole nucleus is a key pharmacophore, and modifications to this ring system can profoundly alter a compound's interaction with biological targets. nih.gov

The presence and position of halogen substituents on the indole ring are critical determinants of biological activity. nih.govnih.gov Halogenation can impact a molecule's electronic properties, lipophilicity, and metabolic stability. For tryptamine derivatives targeting the 5-HT2A receptor, halogen groups at the para-position of a phenyl ring attached to the ethylamine backbone have been shown to exert positive effects on binding affinity. nih.govnih.gov

Studies on various indole alkaloids have revealed position-specific effects. For instance, a bromine substitution at the C5 position of the indole nucleus has been found to strongly favor antiproliferative activity in certain compounds. nih.gov In another context, a bromine atom at the C6 position of an indole ethylamine derivative was shown to enhance agonist activity at the PPARα receptor. nih.gov In contrast, for some kinase inhibitors, bromine substitution at C5 or C6 improved potency, while substitution at C7 provided the best inhibitory activity for CDK1 and CDK5. nih.gov The 4-chloro substitution of the parent compound represents another variation, and its specific contribution to activity is determined by the topology of the target binding pocket. The selective synthesis of 2- or 3-haloindoles can be achieved by manipulating the electronic properties of protecting groups on the indole nitrogen. organic-chemistry.org

Table 1: Effect of Halogen Substitution on the Indole Ring of Tryptamine Analogs

| Substitution Position | Halogen | Observed Effect | Target/Context | Citation |

|---|---|---|---|---|

| 5 | Bromine | Favors antiproliferative activity | Cytotoxicity studies | nih.gov |

| 6 | Bromine | Enhances PPARα agonist activity | PPARα activation | nih.gov |

| 5 or 6 | Bromine | Improves potency | Kinase inhibition | nih.gov |

| 7 | Bromine | Best inhibitory activity | CDK1/CDK5 inhibition | nih.gov |

The introduction of alkyl or aryl groups onto the indole ring can also significantly modulate activity. Methylation at the N-1 position of the indole has been shown to enhance the anticancer activity of some derivatives by as much as 60-fold compared to the unsubstituted counterparts. nih.gov Conversely, for other compounds targeting the benzodiazepine (B76468) receptor (BzR), an unsubstituted indole NH group is considered essential for hydrogen bonding with the receptor, and N-methylation leads to inactivity. nih.gov

Substitutions on the six-membered benzene (B151609) portion of the indole ring also play a role. Oxygen-containing substituents on this ring have been associated with a positive influence on affinity for the 5-HT2A receptor. nih.govresearchgate.net In contrast, alkyl groups on the five-membered pyrrole (B145914) ring tend to have a negative impact on this affinity. nih.govresearchgate.net The synthesis of N-aryl tryptamines can be achieved through nucleophilic substitution reactions on 1-hydroxytryptamine derivatives, expanding the range of possible modifications at this position. researchgate.net

Table 2: Effect of Alkyl/Aryl Substitution on the Indole Ring of Tryptamine Analogs

| Substitution Position | Substituent | Observed Effect | Target/Context | Citation |

|---|---|---|---|---|

| N-1 | Methyl | Significantly enhanced activity | Anticancer activity | nih.gov |

| N-1 | Methyl | Inactivity | Benzodiazepine receptor | nih.gov |

| Benzene Ring | Oxygen-containing groups | Positive influence on affinity | 5-HT2A receptor | nih.govresearchgate.net |

Role of the Ethan-1-amine Chain in Structurally Related Compounds

The ethylamine side chain at the C3 position is not merely a linker but an active participant in molecular recognition, and its structure is a key target for modification. researchgate.net

Altering the length of the alkylamine side chain can impact how a ligand fits within its binding site. While direct studies on chain length variation for this compound are specific to its targets, principles can be drawn from related heterocyclic compounds. In a series of antimalarial arylvinylquinolines, which also feature a heterocyclic core and an amine-containing side chain, a four-carbon (tetramethylene) linker between the amine and another cyclic moiety showed significantly higher activity than shorter two- or three-carbon linkers. nih.gov This suggests that an optimal distance between key functional groups is necessary for potent interaction, a principle that also applies to tryptamine derivatives where the two-carbon ethylamine chain is a common and effective motif.

Modifications such as branching or cyclization of the ethylamine side chain can dramatically alter a compound's pharmacological profile by introducing conformational constraints. The presence of alkyl groups on the side chain has been shown to exert negative effects on the binding affinity of tryptamines for the 5-HT2A receptor. researchgate.net

A more sophisticated strategy involves conformational restriction, where the flexible side chain is locked into a more rigid structure. Creating a five- or six-membered ring that incorporates the amine nitrogen can effectively eliminate binding at one receptor subtype (e.g., CB1R) while retaining affinity for another (e.g., CB2R), thereby improving selectivity. acs.orgacs.org Classic organic reactions, such as the Pictet-Spengler condensation, are frequently used to cyclize tryptamine derivatives by reacting them with aldehydes or ketones, leading to the formation of indole-annulated ring systems like β-carbolines or more complex azepino[4,5-b]indoles. nih.govrsc.org

Table 3: Effect of Ethan-1-amine Chain Modifications in Tryptamine Analogs

| Modification | Description | Observed Effect | Citation |

|---|---|---|---|

| Branching | Addition of alkyl groups to the side chain | Negative effect on 5-HT2A receptor binding affinity | researchgate.net |

| Cyclization | Formation of a 5- or 6-membered ring from the side chain | Can improve receptor selectivity (e.g., CB2 vs. CB1) | acs.orgacs.org |

Contributions of Amine Substitution Patterns to Biological Recognition (e.g., primary, secondary, tertiary amines)

The nature of the substituent on the terminal amine of the ethylamine side chain—whether it is a primary, secondary, or tertiary amine—plays a pivotal role in the biological recognition and activity of tryptamine analogs. While specific research focusing exclusively on this compound is limited in publicly available literature, broader studies on tryptamine derivatives provide a foundational understanding of these contributions.

The substitution on the nitrogen atom of the ethylamine side chain significantly influences the affinity and selectivity of these compounds for various receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For instance, in a study of 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) derivatives as dopamine receptor ligands, N-alkylation was found to enhance both affinity and selectivity for the D-2 receptor subtype. nih.gov This suggests that the introduction of substituents on the amine nitrogen can lead to more specific biological effects.

The following table summarizes the general trends observed for amine substitutions in tryptamine-like scaffolds, which can be extrapolated to 4-chloroindole (B13527) analogs.

| Amine Substitution | General Effect on Biological Recognition | Example (General Tryptamine) |

| Primary Amine (-NH2) | Can serve as a foundational structure for receptor interaction, often acting as a hydrogen bond donor. | Tryptamine |

| Secondary Amine (-NHR) | N-alkylation can increase lipophilicity and may enhance affinity for specific receptor subtypes by interacting with hydrophobic pockets. N-methylation of norbelladine (B1215549) derivatives, for instance, has been shown to increase their inhibitory activity against butyrylcholinesterase. mdpi.com | N-Methyltryptamine (NMT) |

| Tertiary Amine (-NR2) | N,N-dialkylation further increases lipophilicity and can significantly alter receptor binding and functional activity, sometimes leading to potent and selective compounds. | N,N-Dimethyltryptamine (DMT) |

Conformational Analysis and its Relevance to SAR in this compound Analogs

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For flexible molecules like this compound, which has a rotatable ethylamine side chain, understanding the preferred conformations is essential for elucidating its SAR.

Conformational analysis of the parent compound, tryptamine, has been extensively studied using computational and experimental methods. mdpi.comresearchgate.netresearchgate.net These studies have identified several low-energy conformers, primarily defined by the torsion angles of the ethylamine side chain relative to the indole ring. The relative populations of these conformers can be influenced by the environment, such as the solvent. researchgate.net

The relevance of conformational analysis to SAR lies in the principle that the biologically active conformation—the one that binds to the receptor—is often one of the low-energy conformers. By identifying these preferred conformations, medicinal chemists can design conformationally restricted analogs. These are molecules where the flexibility is reduced, "locking" the molecule into a specific shape that is presumed to be the active one. This strategy can lead to increased potency and selectivity, as the entropic penalty for binding is reduced.

The table below illustrates key aspects of conformational analysis and its application in the SAR of tryptamine-like molecules.

| Conformational Parameter | Relevance to SAR |

| Torsional Angles of Ethylamine Side Chain | Determines the spatial orientation of the amine group relative to the indole ring, which is crucial for proper interaction with receptor binding sites. |

| Population of Conformers | The relative abundance of different conformers in a given environment. The most populated conformer is not always the bioactive one. |

| Energy Barriers to Interconversion | The energy required for the molecule to switch between different conformations. Low barriers indicate high flexibility. |

| Conformational Restriction | A drug design strategy that involves creating more rigid analogs to favor the bioactive conformation, potentially leading to higher affinity and selectivity. |

Molecular Interactions and Pharmacological Mechanisms of 2 4 Chloro 1h Indol 3 Yl Ethan 1 Amine in Vitro/non Human Models

Investigation of Receptor Binding Profiles for 2-(4-chloro-1H-indol-3-yl)ethan-1-amine

Detailed receptor binding profiles for this compound are not available in the current scientific literature. The affinity and selectivity of this specific compound for various neurotransmitter receptors have not been publicly documented.

Affinity and Selectivity for Neurotransmitter Receptors (e.g., Serotonin (B10506) Receptors)

Specific data on the affinity and selectivity of this compound for serotonin receptors are not present in the available literature. Generally, tryptamine (B22526) derivatives are known to interact with serotonin (5-HT) receptors. For instance, studies on various substituted tryptamines show a range of affinities and selectivities for different 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C. nih.gov Halogenation, such as the presence of a chloro group, can influence the binding profile of tryptamines. epo.org However, without specific experimental data for this compound, any discussion of its potential interaction with serotonin receptors remains speculative.

Interactions with Other Receptor Systems

There is no available research documenting the interaction of this compound with other receptor systems. While some tryptamine derivatives have been shown to interact with other receptors, such as the trace amine-associated receptor 1 (TAAR1), there is no specific data for this compound. researchgate.net

Enzymatic Modulation by this compound

There is a lack of published studies investigating the potential of this compound to modulate enzymatic activity.

Enzyme Inhibition/Activation Mechanisms

No specific information exists in the scientific literature regarding the mechanisms by which this compound might inhibit or activate enzymes. Indole-containing compounds can sometimes interact with enzymes such as indoleamine 2,3-dioxygenase (IDO1), but there is no evidence to suggest this is the case for the compound . nih.gov

Substrate Specificity and Kinetic Studies

Due to the absence of research on the enzymatic modulation by this compound, there are no available substrate specificity or kinetic studies for this compound.

Cellular Signaling Pathway Perturbations by this compound (In Vitro)

There is no available data from in vitro studies detailing any perturbations of cellular signaling pathways caused by this compound. While some indole (B1671886) derivatives have been shown to influence cellular processes, such as the production of inflammatory cytokines or inducing autophagy in cell lines, these findings are not specific to this compound. nih.govnih.gov

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed scientific literature, no data tables on receptor binding affinities, enzyme kinetics, or cellular signaling can be provided.

G Protein-Coupled Receptor (GPCR) Signaling Cascades

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling by transducing extracellular signals into intracellular responses. nih.gov The binding of a ligand to a GPCR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. nih.gov This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors such as adenylyl cyclase and phospholipase C, leading to changes in the concentration of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates. nih.govnih.gov These signaling cascades are fundamental in regulating a wide array of physiological processes. nih.gov

While the tryptamine scaffold, the core structure of this compound, is known to interact with various GPCRs, particularly serotonin (5-HT) receptors, specific studies detailing the GPCR signaling cascades modulated by this compound are not extensively available in the current scientific literature. The functional consequences of its interaction with specific receptor subtypes, including the activation or inhibition of G protein signaling pathways, remain to be fully elucidated. Future research employing techniques such as radioligand binding assays and functional assays measuring second messenger accumulation would be necessary to characterize the GPCR pharmacology of this compound.

Ion Channel Modulation

Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes, playing a critical role in the electrical activity of excitable cells such as neurons and muscle cells. nih.gov The modulation of ion channel activity by chemical compounds can have profound effects on cellular function. nih.gov This modulation can occur through direct binding to the channel protein or indirectly through the activation of signaling pathways that regulate channel function. reprocell.com

Currently, there is a lack of specific published data on the direct modulatory effects of this compound on specific ion channels. Investigations into whether this compound affects voltage-gated ion channels (e.g., sodium, potassium, calcium channels) or ligand-gated ion channels would be required to understand its full pharmacological profile. Techniques such as patch-clamp electrophysiology on isolated cells would be instrumental in determining any potential ion channel modulatory activity. mdpi.com

In Vitro Pharmacological Characterization of this compound

Cell-based assays are fundamental tools in modern drug discovery and pharmacology, providing insights into the mechanism of action of novel compounds in a controlled cellular environment. bioivt.comnih.gov These assays can measure a wide range of cellular responses, including receptor binding, second messenger signaling, gene expression changes, and cytotoxicity. bioivt.com

Specific mechanistic data for this compound from cell-based assays are not readily found in the peer-reviewed literature. However, a hypothetical application of such assays could involve a panel of cell lines engineered to express different serotonin receptor subtypes. The activity of the compound could then be assessed by measuring downstream signaling events, such as calcium mobilization or cAMP accumulation.

Hypothetical Data from a Cell-Based Assay for 5-HT Receptor Activation:

The following table is illustrative and does not represent real experimental data.

| Cell Line (Receptor) | Assay Type | Parameter Measured | This compound Activity |

|---|---|---|---|

| HEK293 (5-HT2A) | Calcium Flux | Intracellular Ca2+ | Agonist |

| CHO-K1 (5-HT1A) | cAMP Assay | Inhibition of Forskolin-stimulated cAMP | Agonist |

This hypothetical table illustrates how cell-based assays could be used to profile the functional activity of the compound at various receptors.

Isolated tissue preparations, often referred to as organ baths, are a classic pharmacological method used to study the effects of compounds on physiological responses in a more integrated system than cell cultures. reprocell.commonash.edu.aunih.gov These experiments typically involve mounting a piece of tissue, such as a blood vessel or a segment of intestine, in a chamber filled with a physiological salt solution and measuring its contractile or relaxant responses to added substances. monash.edu.aunih.gov

There is a lack of published studies utilizing isolated tissue preparations to characterize the receptor functional properties of this compound. Such studies would be valuable in understanding its effects on smooth muscle tone and other physiological functions mediated by receptors it may target. For instance, the use of isolated rat aorta or guinea pig ileum could reveal potential vasoconstrictor or spasmogenic properties and help to identify the receptors involved through the use of selective antagonists.

In Vivo Mechanistic Investigations of this compound in Non-Human Models

In vivo studies in rodent models are essential for understanding the neurochemical effects of a compound within a living organism. These studies can reveal alterations in neurotransmitter levels, their synthesis, release, and metabolism, providing insights into the compound's mechanism of action in the brain. nih.gov

Direct studies on the neurochemical alterations induced by this compound in rodents are not extensively documented. However, research on structurally related compounds, such as para-chloroamphetamine (PCA), has shown significant effects on the serotonin system. PCA is known to cause a rapid and persistent depletion of serotonin in the brain. mdpi.com It is plausible that 4-chlorotryptamine could exert similar effects on serotonergic neurons.

Furthermore, studies with other tryptamines, like N,N-dimethyltryptamine (DMT), have demonstrated dose-dependent increases in serotonin and dopamine (B1211576) levels in cortical regions of the rat brain. These findings suggest that tryptamine derivatives can significantly modulate monoaminergic systems.

To elucidate the specific neurochemical profile of this compound, future studies could employ techniques like in vivo microdialysis in rats to measure real-time changes in extracellular levels of serotonin, dopamine, and norepinephrine (B1679862) in key brain regions following administration of the compound.

Hypothetical Neurotransmitter Level Changes in Rat Striatum Following Administration of a Tryptamine Derivative:

The following table is for illustrative purposes and does not represent specific data for this compound.

| Neurotransmitter | Time Post-Administration | Percent Change from Baseline |

|---|---|---|

| Serotonin | 30 min | +150% |

| Dopamine | 30 min | +50% |

| Norepinephrine | 30 min | +20% |

| Serotonin | 120 min | +80% |

| Dopamine | 120 min | +25% |

This hypothetical data illustrates the type of information that could be generated from in vivo neurochemical studies.

Behavioral Phenotypes Linked to Specific Molecular Mechanisms (Focus on Mechanism)

While direct in vivo studies on the behavioral effects of this compound are not available in the current scientific literature, the behavioral pharmacology of this compound can be inferred from the extensive research on structurally related 4-substituted tryptamines. The behavioral outcomes of these analogs are intrinsically linked to their interactions with specific molecular targets, primarily serotonin (5-HT) receptors.

The most significant behavioral phenotype associated with psychedelic tryptamines is the head-twitch response (HTR) in rodents. This rapid, brief rotational movement of the head is a well-established behavioral proxy for hallucinogenic potential in humans. nih.govbiomolther.org The HTR is known to be mediated by the activation of the serotonin 2A receptor (5-HT2A). nih.gov Therefore, it is highly probable that this compound, as a substituted tryptamine, would induce the HTR if it acts as a 5-HT2A receptor agonist. Studies on a wide range of tryptamines demonstrate that their potency in inducing the HTR is correlated with their agonist activity at the 5-HT2A receptor. acs.orgacs.orgresearchgate.net The involvement of the 5-HT2A receptor in this behavior is confirmed by experiments where pretreatment with a 5-HT2A antagonist, such as ketanserin, blocks the drug-induced HTR. nih.gov

Furthermore, some substituted tryptamines can produce discriminative stimulus effects similar to other known hallucinogens. nih.govacs.org In drug discrimination studies, animals are trained to recognize the subjective effects of a specific drug. The ability of a novel compound to substitute for the training drug suggests a similar mechanism of action and subjective experience. For many tryptamines, these effects are mediated by the 5-HT2A receptor. nih.govacs.org

Changes in locomotor activity are another behavioral phenotype observed with substituted tryptamines. Depending on the specific compound and its receptor interaction profile, both decreases (hypolocomotion) and increases in locomotor activity have been reported. acs.orgresearchgate.net These effects are often linked to a combination of interactions with 5-HT1A and 5-HT2A receptors.

The table below summarizes the behavioral phenotypes observed for various 4-substituted tryptamines, providing a framework for predicting the potential effects of this compound. The specific nature of the substituent at the 4-position (e.g., hydroxy, acetoxy, methoxy) has been shown to significantly influence the affinity and efficacy at serotonin receptors, and thus the resulting behavioral phenotype. nih.govnih.govresearchgate.net While a chloro- group will have its own unique electronic and steric properties, the general behavioral assays and their mechanistic underpinnings are expected to be similar.

Interactive Data Table: Behavioral Phenotypes of 4-Substituted Tryptamines in Rodent Models

| Compound | Behavioral Assay | Observed Effect | Primary Molecular Mechanism |

| 4-hydroxy-N,N-dimethyltryptamine (Psilocin) | Head-Twitch Response (HTR) | Induces HTR | 5-HT2A Receptor Agonism acs.orgacs.org |

| Drug Discrimination | Full substitution for DOM | 5-HT2A Receptor Agonism nih.govacs.org | |

| 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) | Head-Twitch Response (HTR) | Induces HTR | In vivo deacetylation to psilocin, then 5-HT2A Receptor Agonism researchgate.net |

| Drug Discrimination | Full substitution for DOM | 5-HT2A Receptor Agonism nih.govacs.org | |

| 4-propionoxy-N,N-dimethyltryptamine (4-PrO-DMT) | Head-Twitch Response (HTR) | Induces dose-related HTR | 5-HT2A Receptor Agonism acs.orgacs.org |

| Locomotor Activity | Hypolocomotion at higher doses | 5-HT1A Receptor Agonism acs.org | |

| Body Temperature | Hypothermia at higher doses | 5-HT1A Receptor Agonism acs.org | |

| 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) | Head-Twitch Response (HTR) | Induces HTR | 5-HT2A Receptor Agonism acs.org |

| Receptor Selectivity | High selectivity for 5-HT2A over 5-HT2C | Structural properties influencing receptor fit researchgate.net | |

| 4-hydroxy-N-methyl-N-ethyltryptamine (4-OH-MET) | Drug Discrimination | Full substitution for DOM | 5-HT2A Receptor Agonism nih.govacs.org |

Theoretical and Computational Studies of 2 4 Chloro 1h Indol 3 Yl Ethan 1 Amine

Quantum Chemical Calculations of 2-(4-chloro-1H-indol-3-yl)ethan-1-amine

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the fundamental electronic properties of a molecule. nih.gov These calculations provide a theoretical basis for understanding a molecule's stability, reactivity, and spectroscopic characteristics. materialsciencejournal.org

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high chemical hardness and greater stability. researchgate.net While specific DFT calculations for this compound are not detailed in the available literature, analysis of related compounds provides insight into the expected values. For instance, DFT calculations on other heterocyclic compounds have been used to determine their electronic properties. materialsciencejournal.org The energy of the HOMO is also related to the ionization potential, representing the energy needed to remove an electron, while the LUMO energy relates to the electron affinity. materialsciencejournal.org

Table 1: Representative Quantum Chemical Data for Analogous Heterocyclic Compounds

| Compound/Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles (DFT B3LYP/6-31G(d)) | -5.83 | -2.99 | 2.84 | researchgate.net |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide (DFT/B3LYP/6-31G**) | - | - | Small gap indicates reactivity | nih.gov |

This table presents data for analogous compounds to illustrate the application of HOMO-LUMO analysis.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potentials. youtube.com Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions prone to nucleophilic attack. youtube.com

For this compound, the MEP surface would likely show negative potential around the electronegative chlorine atom and the nitrogen atom of the amine group. These sites would be the most probable locations for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the amine group and the indole (B1671886) N-H group, making them sites for nucleophilic interaction. nih.gov Such analyses are crucial for understanding how the molecule might interact with biological receptors or other molecules.

Molecular Docking and Dynamics Simulations for this compound

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a macromolecular target, typically a protein. nih.govmdpi.com These simulations are fundamental in structure-based drug design. nih.gov

Ligand-receptor interaction modeling involves placing the ligand into the binding site of a receptor to determine its preferred binding orientation and conformation. nih.govnih.gov This process helps to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. f1000research.com

In silico docking studies on related indole-based compounds have identified potential interactions with various biological targets. mdpi.com For example, molecular docking of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives identified potential interactions with bacterial enzymes like (p)ppGpp synthetases/hydrolases. mdpi.com For this compound, the indole ring, the amine group, and the chloro substituent would be key features governing its binding. The amine group and the indole N-H could act as hydrogen bond donors or acceptors, while the chloro-substituted benzene (B151609) ring could form hydrophobic and halogen-bond interactions within a receptor's binding pocket. f1000research.com

A crucial first step in docking is the identification of the binding site on the target protein. f1000research.com Computational tools can predict these pockets, which are then used for docking simulations. f1000research.comnih.gov Following docking, an energetic analysis is performed to estimate the binding affinity of the ligand for the receptor. This is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. f1000research.com

Molecular dynamics simulations can further refine the docked pose and assess the stability of the ligand-receptor complex over time. nih.gov By simulating the movements of atoms, MD provides insights into the dynamic nature of the binding and the stability of key interactions. f1000research.com

Table 2: Representative Binding Energy Data from Docking Studies of Analogous Compounds

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| Benzodioxolyl-chromenone Derivatives | Inositol (B14025) phosphorylceramide synthase (IPCS) | -8.4 to -9.8 | f1000research.com |

This table illustrates typical binding energy ranges observed for similar classes of compounds against specific protein targets.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org The flexibility of the ethanamine side chain in this compound allows it to adopt various conformations, each with a different potential energy.

An energy landscape can be mapped to show the potential energy of the molecule as a function of one or more torsion angles. This landscape reveals the most stable, low-energy conformations as well as the energy barriers that must be overcome for the molecule to transition from one conformer to another. libretexts.org The specific conformation that a molecule adopts can significantly influence its ability to fit into a receptor's binding site, making conformational analysis a critical aspect of understanding its biological activity. nih.govnih.govniscpr.res.in

QSAR (Quantitative Structure-Activity Relationship) Modeling Applied to this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies are instrumental in predicting the biological activities of newly designed molecules, thereby guiding synthetic efforts toward more potent and selective compounds.

These studies typically involve the calculation of a wide array of molecular descriptors for a series of known analogs. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., dipole moment, electronic energy), hydrophobicity (e.g., LogP), and topology (e.g., connectivity indices). nih.govsemanticscholar.org Once calculated, these descriptors are used as independent variables in statistical models, with the biological activity (e.g., pIC50, pMIC) as the dependent variable. nih.govresearchgate.net

Multiple Linear Regression (MLR) is a commonly employed statistical method in these QSAR studies, which generates a linear equation correlating the most relevant descriptors to the activity. nih.govjournal-jop.org The predictive power of a QSAR model is assessed through statistical metrics such as the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and the standard error of estimation. researchgate.net For instance, a QSAR study on indole derivatives as antibacterial agents revealed that electronic energy and dipole moment were significant descriptors for activity against S. aureus. nih.gov Another study on 7-chloro-4-aminoquinoline derivatives highlighted the influence of steric, hydrophobic, and electronic factors on their antimalarial activity. asianpubs.org

While no specific QSAR models for this compound were found, the table below represents a hypothetical model for a series of its analogs, based on common descriptors and statistical parameters found in the literature for similar indole compounds. nih.govresearchgate.netasianpubs.orgnih.gov

| Parameter | Value/Descriptor | Description |

| Dependent Variable | pIC50 | Negative logarithm of the half-maximal inhibitory concentration. |

| Independent Variable 1 | ClogP | A measure of the molecule's hydrophobicity. |

| Independent Variable 2 | Dipole Moment | A measure of the polarity of the molecule. |

| Independent Variable 3 | Kappa Shape Index (κ2) | A topological descriptor related to the molecule's shape and flexibility. nih.gov |

| Independent Variable 4 | Electronic Energy | The total electronic energy of the molecule, indicating its stability. nih.gov |

| Statistical Method | Multiple Linear Regression (MLR) | A statistical technique used to model the relationship between a dependent variable and one or more independent variables. journal-jop.org |

| Model Equation | pIC50 = β0 + β1(ClogP) + β2(Dipole) + β3(κ2) + β4(Eelec) | A hypothetical linear equation where β values are the coefficients for each descriptor. |

| Statistical Validation | ||

| r² (coefficient of determination) | > 0.8 | Indicates a good fit of the model to the data. |

| q² (cross-validated r²) | > 0.6 | Indicates good predictive ability of the model. |

| Standard Error | Low | Indicates high accuracy of the predictions. |

In Silico Prediction of Metabolic Pathways for this compound (non-human, theoretical)

In silico metabolic prediction tools have become essential in the early stages of drug discovery to forecast the metabolic fate of a compound. creative-biolabs.com These computational models use either knowledge-based systems, which rely on databases of known metabolic reactions, or machine learning algorithms to predict the likely metabolites of a new chemical entity. biorxiv.orgoup.com For this compound, these tools can predict its biotransformation in various non-human species, providing insights into its potential metabolic pathways.

The metabolism of indolealkylamines is primarily mediated by two major enzyme systems: Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO). nih.govnih.gov The CYP450 superfamily, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, is responsible for a wide range of oxidative reactions. nih.gov MAO, on the other hand, is crucial for the oxidative deamination of the primary amine group in the ethylamine (B1201723) side chain. nih.gov

Several computational tools are available for metabolism prediction, including BioTransformer, MetaPredictor, and ADMET Predictor. biorxiv.orgoup.comnih.gov These programs analyze the structure of a query molecule and, based on their internal rules and models, predict the sites of metabolism and the resulting metabolites. nih.gov For this compound, the primary predicted metabolic reactions would include:

Hydroxylation: The addition of a hydroxyl group (-OH) to the indole ring, typically at positions 5, 6, or 7, catalyzed by CYP450 enzymes.

Oxidative Deamination: The conversion of the primary amine to an aldehyde by MAO, which is then further oxidized to a carboxylic acid (indole-3-acetic acid derivative). researchgate.net

N-Acetylation: The addition of an acetyl group to the primary amine, a common phase II conjugation reaction.

Glucuronidation: The conjugation of hydroxylated metabolites with glucuronic acid, another phase II reaction that facilitates excretion.

The following table details the theoretically predicted metabolites for this compound based on common metabolic pathways for related indolealkylamines. nih.govnih.govresearchgate.net

| Predicted Metabolite | Metabolic Reaction | Enzyme(s) Potentially Involved |

| (4-chloro-1H-indol-3-yl)acetaldehyde | Oxidative Deamination | Monoamine Oxidase (MAO) |

| 2-(4-chloro-1H-indol-3-yl)acetic acid | Oxidation (of the aldehyde intermediate) | Aldehyde Dehydrogenase (ALDH) |

| 2-(4-chloro-5-hydroxy-1H-indol-3-yl)ethan-1-amine | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |

| 2-(4-chloro-6-hydroxy-1H-indol-3-yl)ethan-1-amine | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |

| N-(2-(4-chloro-1H-indol-3-yl)ethyl)acetamide | N-Acetylation | N-acetyltransferase (NAT) |

| This compound-N-oxide | N-Oxidation | Cytochrome P450, Flavin-containing monooxygenase (FMO) |

| Glucuronide conjugate of hydroxylated metabolites | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

Advanced Analytical Methodologies for 2 4 Chloro 1h Indol 3 Yl Ethan 1 Amine in Research

Chromatographic Techniques for Separation and Purity Assessment (Beyond Basic Identification)

Chromatography is fundamental in the analysis of synthetic compounds like 2-(4-chloro-1H-indol-3-yl)ethan-1-amine, enabling the separation of the target analyte from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development